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Introduction
Tofersen, an antisense oligonucleotide, is a therapeutic agent designed to reduce the

synthesis of superoxide dismutase 1 (SOD1) protein. It is indicated for the treatment of

amyotrophic lateral sclerosis (ALS) in adults with a mutation in the SOD1 gene. The

mechanism of action involves the binding of Tofersen to SOD1 mRNA, leading to its

degradation by RNase H and thereby decreasing the production of the SOD1 protein.[1] This

reduction in SOD1 protein levels in the cerebrospinal fluid (CSF) is a key pharmacodynamic

marker of Tofersen's activity. Accurate and precise quantification of SOD1 in CSF is therefore

critical for assessing treatment efficacy in clinical trials and research settings.

These application notes provide a summary of the quantitative data on SOD1 reduction

following Tofersen treatment and detailed protocols for the primary methods used to quantify

SOD1 protein in CSF.

Data Presentation: Quantitative Reduction of SOD1
in CSF
The following tables summarize the key findings from clinical trials of Tofersen, focusing on the

dose-dependent reduction of SOD1 protein in the CSF of patients with SOD1-ALS.
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Table 1: SOD1 Protein Reduction in CSF from Phase 1/2 Ascending-Dose Trial

Tofersen Dose (mg)
Number of
Participants (n)

Mean Geometric
Mean Ratio of
SOD1
Concentration to
Baseline

Mean Percentage
Reduction in CSF
SOD1
Concentration

20 10 0.99 1%

40 9 0.73 27%

60 9 0.79 21%

100 10 0.64 36%

Placebo 12 0.97 3% (decrease)

Data from a 12-week

study period with five

intrathecal doses.[2]

Table 2: SOD1 Protein Reduction in CSF from Phase 3 VALOR Trial (28 Weeks)

Treatment Group Subgroup

Mean Percentage
Reduction in CSF SOD1
Concentration from
Baseline

Tofersen (100 mg) Faster-progressing 29%

Slower-progressing 40%

Placebo Faster-progressing 16% (increase)

Slower-progressing 19% (reduction)

Data from the 28-week

randomized component of the

VALOR study.[3]
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Table 3: Sustained SOD1 Protein Reduction in Open-Label Extension of VALOR Trial (12

Months)

Treatment Initiation
Mean Percentage Reduction in CSF SOD1
Protein

Early-start Tofersen 33%

Delayed-start Tofersen 21%

Data reflects sustained reduction over 12

months.[1]
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Experimental Protocols
Accurate quantification of SOD1 in CSF is essential for monitoring the therapeutic effect of

Tofersen. The following sections detail the primary methodologies employed for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total
SOD1 Protein
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ELISA is a common method for quantifying total SOD1 protein in CSF. It offers high sensitivity

and specificity.

Start

Coat microplate wells with capture antibody (anti-SOD1)

Wash wells

Block non-specific binding sites

Wash wells

Add CSF samples and standards

Incubate

Wash wells

Add detection antibody (biotinylated anti-SOD1)

Incubate

Wash wells

Add streptavidin-HRP

Incubate

Wash wells

Add TMB substrate

Incubate in dark

Add stop solution

Read absorbance at 450 nm

Calculate SOD1 concentration
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Click to download full resolution via product page

Protocol:

Plate Coating:

Dilute a monoclonal anti-human SOD1 capture antibody in a coating buffer (e.g., 0.1 M

sodium bicarbonate, pH 9.6).

Add 100 µL of the diluted antibody to each well of a 96-well microplate.

Incubate overnight at 4°C.

Washing and Blocking:

Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20)

per well.

Block the plate by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

Incubate for 1-2 hours at room temperature.

Sample and Standard Incubation:

Wash the plate three times with wash buffer.

Prepare a standard curve using recombinant human SOD1 protein.

Add 100 µL of CSF samples (diluted as necessary) and standards to the appropriate wells.

Incubate for 2 hours at room temperature or overnight at 4°C.

Detection Antibody Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of a biotinylated polyclonal anti-human SOD1 detection antibody, diluted in

blocking buffer, to each well.
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Incubate for 1-2 hours at room temperature.

Enzyme Conjugate Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking

buffer, to each well.

Incubate for 30-60 minutes at room temperature.

Substrate Reaction and Measurement:

Wash the plate five times with wash buffer.

Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

Incubate in the dark for 15-30 minutes at room temperature.

Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Generate a standard curve by plotting the absorbance values against the known

concentrations of the SOD1 standards.

Determine the concentration of SOD1 in the CSF samples by interpolating their

absorbance values from the standard curve.

SOD1 Enzymatic Activity Assay
This assay measures the enzymatic activity of SOD1, which can be a functional indicator of the

protein's presence. A common method is based on the inhibition of a superoxide-generating

reaction.[4][5]
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Start

Prepare assay buffer, xanthine, and cytochrome c solution

Add buffer, xanthine, and cytochrome c to cuvette/well

Add CSF sample

Equilibrate to 25°C

Add xanthine oxidase to initiate superoxide production

Monitor absorbance change at 550 nm

Calculate SOD1 activity based on inhibition of cytochrome c reduction
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Protocol (adapted from Marklund, 1976):

Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 1 mM DTPA.

Pyrogallol Solution: 20 mM pyrogallol in 10 mM HCl. Prepare fresh.

Assay Procedure:

In a spectrophotometer cuvette, add 2.8 mL of assay buffer.

Add 100 µL of CSF sample.

Initiate the reaction by adding 100 µL of the pyrogallol solution.

Immediately mix and monitor the rate of pyrogallol autoxidation by measuring the increase

in absorbance at 420 nm for 2-3 minutes.

Calculation:

One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of

pyrogallol autoxidation by 50%.

Calculate the percentage of inhibition caused by the CSF sample compared to a control

without the sample.

Determine the SOD1 activity in the sample based on a standard curve generated with

known amounts of purified SOD1.

Note: It is important to consider the presence of other SOD isoforms (SOD2 and SOD3) in the

CSF. Specific inhibitors or immunocapture steps may be necessary to ensure the measurement

of SOD1-specific activity.[4][6]

Mass Spectrometry for SOD1 Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and

sensitive method for the absolute quantification of SOD1 protein. This is often considered a

gold-standard method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.biorxiv.org/content/10.1101/2024.06.15.599161v1.full
https://pubmed.ncbi.nlm.nih.gov/39490682/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Spike CSF sample with stable isotope-labeled SOD1 internal standard

Denature, reduce, and alkylate proteins

Digest with trypsin

Separate peptides by liquid chromatography (LC)

Analyze peptides by tandem mass spectrometry (MS/MS)

Quantify SOD1 peptides based on the ratio to the internal standard

Click to download full resolution via product page

Protocol Outline:

Sample Preparation:

Thaw CSF samples on ice.

Spike a known amount of a stable isotope-labeled full-length SOD1 protein or a specific

SOD1 peptide into the CSF sample to serve as an internal standard.
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Protein Digestion:

Denature the proteins in the CSF sample using a denaturing agent (e.g., urea).

Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).

Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

LC-MS/MS Analysis:

Inject the peptide mixture onto a liquid chromatography system coupled to a tandem mass

spectrometer.

Separate the peptides based on their physicochemical properties using a reversed-phase

column.

Ionize the eluting peptides and analyze them in the mass spectrometer.

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to

specifically detect and quantify the target SOD1 peptides and their corresponding internal

standards.

Data Analysis:

Calculate the ratio of the peak area of the endogenous SOD1 peptide to the peak area of

the stable isotope-labeled internal standard.

Determine the absolute concentration of SOD1 in the CSF sample by comparing this ratio

to a standard curve generated with known concentrations of SOD1.

Conclusion
The quantification of SOD1 protein in CSF is a critical component in the clinical development

and monitoring of Tofersen for the treatment of SOD1-ALS. The data from clinical trials

consistently demonstrate a significant and dose-dependent reduction in CSF SOD1 levels

following Tofersen administration. The choice of analytical method for SOD1 quantification will
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depend on the specific requirements of the study, with ELISA providing a high-throughput

option, enzymatic assays offering a measure of functional protein, and LC-MS/MS delivering

the highest specificity and accuracy for absolute quantification. The protocols outlined in these

application notes provide a foundation for researchers to implement these methods in their own

laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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